molecular formula C21H16Cl2N2O2S B285105 3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B285105
M. Wt: 431.3 g/mol
InChI Key: GPBHJQAEHJMFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DCP-LA and is a member of the thieno[2,3-d]pyrimidine class of compounds.

Mechanism of Action

The mechanism of action of DCP-LA is not fully understood, but it is thought to act as an antioxidant and modulate intracellular signaling pathways. It has been shown to activate the PI3K/Akt pathway and inhibit the NF-κB pathway, which are involved in cell survival and inflammation, respectively.
Biochemical and Physiological Effects:
DCP-LA has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. It has also been shown to increase the expression of neurotrophic factors, which are important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using DCP-LA in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for treating neurological disorders. However, its low solubility in water and potential toxicity at high doses are limitations that must be considered.

Future Directions

There are several future directions for research on DCP-LA, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in treating neurological disorders and cancer. Additionally, more research is needed to determine the optimal dosage and potential side effects of DCP-LA in humans.
In conclusion, DCP-LA is a promising compound that has been extensively studied for its potential applications in scientific research. Its ability to cross the blood-brain barrier and modulate intracellular signaling pathways make it a potential candidate for treating neurological disorders and cancer. However, further research is needed to fully understand its mechanism of action, optimize its synthesis method, and determine its potential side effects in humans.

Synthesis Methods

DCP-LA can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzylamine with ethyl 4-chloro-3-oxobutanoate to form ethyl 2-(2,4-dichlorobenzyl)-4-chloro-3-oxobutanoate. This intermediate can then be reacted with 2-mercapto-4-phenylthiazole to form DCP-LA.

Scientific Research Applications

DCP-LA has been studied for its potential applications in a variety of scientific research areas, including neuroprotection, anti-inflammatory effects, and anti-cancer properties. It has also been shown to improve cognitive function and memory in animal models.

properties

Molecular Formula

C21H16Cl2N2O2S

Molecular Weight

431.3 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H16Cl2N2O2S/c1-2-27-16-7-4-13(5-8-16)17-11-28-20-19(17)21(26)25(12-24-20)10-14-3-6-15(22)9-18(14)23/h3-9,11-12H,2,10H2,1H3

InChI Key

GPBHJQAEHJMFHH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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